1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Overview
Description
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds . The compound’s distinct structure makes it a valuable candidate for various applications in drug discovery and materials science.
Preparation Methods
The synthesis of 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane . These methods provide access to the unique bicyclo[1.1.1]pentane core, which can then be further functionalized to introduce the 2,4-dimethylphenyl and N-methylmethanamine groups.
Chemical Reactions Analysis
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, enhancing its potency and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
1,3-Disubstituted Bicyclo[1.1.1]pentanes: These compounds feature substitutions at the 1 and 3 positions, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-11-4-5-13(12(2)6-11)15-7-14(8-15,9-15)10-16-3/h4-6,16H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNZIOYMSBLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CNC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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